molecular formula C7H7ClN2O2 B1580917 2-Chloro-4-methyl-6-nitroaniline CAS No. 5465-33-8

2-Chloro-4-methyl-6-nitroaniline

Cat. No.: B1580917
CAS No.: 5465-33-8
M. Wt: 186.59 g/mol
InChI Key: UGXUJYWOKLTNET-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid powder in physical form . The compound is also known by other names such as 2-Amino-3-chloro-5-nitrotoluene and 4-Amino-3-chloro-5-methylnitrobenzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H7ClN2O2 . The compound has a molecular weight of 186.6 .


Physical and Chemical Properties Analysis

This compound is a yellow to dark yellow crystalline powder . It has a boiling point of 344.6±37.0 °C (Predicted), a density of 1.4800 (rough estimate), and a refractive index of 1.5560 (estimate) .

Scientific Research Applications

Environmental Impact and Degradation

  • Anaerobic Degradation: 2-Chloro-4-methyl-6-nitroaniline, a nitroaromatic compound used industrially and agriculturally, poses environmental challenges. It can be degraded anaerobically by microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9. These strains use it as their sole carbon and nitrogen source under anaerobic conditions. The degradation efficiency increases significantly in a mixed culture of these microbes due to their cooperative interactions (Duc, 2019).

Chemical Separation and Analysis

  • Separation Techniques: There are established methods for the separation of similar compounds like 2-Methyl-6-nitroaniline and 2-Methyl-4-nitroaniline. These methods involve hydrochloric salt mixtures and treatments with water and aqueous ammonia, achieving high purity levels (Huang Xin-quan, 2003).

Structural and Theoretical Studies

  • Crystal Structural Analysis: The crystal structures of salts derived from this compound have been analyzed, providing insights into their molecular arrangements and interactions. This includes studies on hydrogen bonding patterns and weak interactions involving the nitro group (Medviediev & Daszkiewicz, 2021).

Biodegradation Pathways

  • Aerobic Degradation Pathway: The aerobic biodegradation pathway of this compound has been elucidated, showcasing its transformation into various metabolites by bacteria like Rhodococcus sp. This process involves the stoichiometric removal of nitro groups and other molecular changes, offering insights into potential environmental remediation techniques (Khan et al., 2013).

Solubility and Thermodynamics

  • Solubility Studies: Research on the solubility of related compounds like 2-Chloro-5-nitroaniline in various solvents has been conducted, providing essential data for their purification and application in different chemical processes. This includes correlations with thermodynamic models and evaluations under different temperatures (Xu & Jian Wang, 2019).

Synthesis and Manufacturing

  • Synthesis Techniques: There are various methods for synthesizing compounds like 2-Methyl-6-nitroaniline, which is structurally similar to this compound. These methods involve processes like acetylation, nitration, and hydrolysis, essential for producing high-purity products for industrial use (Wang Ya-zhen, 2008).

Safety and Hazards

2-Chloro-4-methyl-6-nitroaniline is toxic by ingestion and inhalation . It may cause skin irritation, serious eye irritation, and respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes .

Properties

IUPAC Name

2-chloro-4-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXUJYWOKLTNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203109
Record name 2-Chloro-6-nitro-p-toluidine
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-33-8
Record name 2-Chloro-4-methyl-6-nitrobenzenamine
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Record name 2-Chloro-6-nitro-p-toluidine
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Record name 5465-33-8
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Record name 2-Chloro-6-nitro-p-toluidine
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Record name 2-chloro-6-nitro-p-toluidine
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Synthesis routes and methods

Procedure details

To a stirred solution of 4-methyl-2-nitroaniline (19.69 g, 129.4 mM) in chloroform (200 mL) under a nitrogen atmosphere was added dropwise a solution of chlorine (10.15 g, 285.9 mM) in chloroform (100 mL) while maintaining the reaction mixture temperature below 30° C. The reaction mixture was stirred for 3 days and then washed with aqueous sodium bicarbonate. The organic phase was then concentrated and the residue chromatographed (eluant: hexane/diethyl ether; 9/1) over silica gel to provide (6.03 g, 25%) the title compound as an orange crystalline solid, mp 68.5°-69.5° C.; MS(CI): 187 (M+H).
Quantity
19.69 g
Type
reactant
Reaction Step One
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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